molecular formula C10H12N2OS2 B5525153 3,5,6-trimethyl-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one

3,5,6-trimethyl-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B5525153
M. Wt: 240.3 g/mol
InChI Key: UVPSMEGBAWEHFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3,5,6-trimethyl-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one” belongs to the class of thienopyrimidinones . These compounds have been synthesized and investigated for various biological activities .


Synthesis Analysis

The synthesis of similar thieno[2,3-d]pyrimidin-4(3H)-ones involves reacting a dithiocarbamic acid methyl ester with a variety of amines . The starting material dithiocarbamate was synthesized from a tetrahydrobenzo thiophene by a novel innovative route .

Scientific Research Applications

Antitubercular Agents

Thieno[2,3-d]pyrimidin-4(3H)-ones have been evaluated for their potential as antitubercular agents. Some derivatives, including those similar to the compound , have shown significant activity against Mycobacterium tuberculosis and Mycobacterium bovis . These compounds were found to be non-cytotoxic to four different cell lines, indicating their safety profile for further development as antitubercular drugs.

Antiproliferative Agents

Compounds with a thieno[2,3-d]pyrimidinone core, such as the one you’ve mentioned, are known to exhibit antiproliferative activities . This makes them promising candidates for cancer research, where they could be used to inhibit the growth of cancer cells. The compound API-1, which shares a similar structure, is highlighted as a potential antiproliferative agent.

Antimicrobial Activity

The thieno[2,3-d]pyrimidinone derivatives are also recognized for their antimicrobial properties . This broad spectrum of activity includes potential applications in developing new antibiotics or antiseptics, which could be particularly useful in the fight against drug-resistant bacteria.

Anti-inflammatory and Analgesic Applications

These compounds have been reported to possess anti-inflammatory and analgesic properties . This suggests they could be used in the development of new medications to treat pain and inflammation, offering an alternative to current treatments.

Hypotensive Agents

The thieno[2,3-d]pyrimidinone derivatives have shown hypotensive effects, which means they can lower blood pressure . This application could be vital in creating new treatments for hypertension, a common condition that can lead to serious cardiovascular diseases if left untreated.

Antihistaminic Properties

Lastly, the thieno[2,3-d]pyrimidinone class of compounds, due to their antihistaminic activities, could be explored for use in allergy treatments . They could provide a basis for developing new antihistamines that might offer advantages over existing medications, such as improved efficacy or reduced side effects.

Future Directions

The future directions for “3,5,6-trimethyl-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one” could involve further investigation of its biological activities and potential applications in medicine. For example, similar thieno[2,3-d]pyrimidin-4(3H)-ones have shown promise as potentially pleiotropic anticancer drugs .

properties

IUPAC Name

3,5,6-trimethyl-2-methylsulfanylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2OS2/c1-5-6(2)15-8-7(5)9(13)12(3)10(11-8)14-4/h1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVPSMEGBAWEHFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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